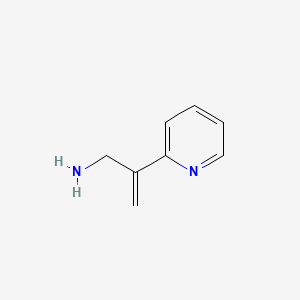
2-(Pyridin-2-YL)prop-2-EN-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-2-yl)prop-2-en-1-amine is an organic compound that features a pyridine ring attached to a prop-2-en-1-amine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both the pyridine ring and the amine group makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)prop-2-en-1-amine can be achieved through several methods. One common approach involves the reaction of 2-bromopyridine with propargylamine under suitable conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product.
Another method involves the use of 2-pyridylboronic acid and propargylamine in the presence of a palladium catalyst
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)prop-2-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The pyridine ring and the amine group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out in aqueous or organic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles, with solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of functionalized pyridine derivatives.
Scientific Research Applications
2-(Pyridin-2-yl)prop-2-en-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)prop-2-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can participate in π-π stacking interactions, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: This compound features a pyrimidine ring instead of a prop-2-en-1-amine moiety.
2-(Pyridin-2-yl)aniline: This compound has an aniline group instead of a prop-2-en-1-amine moiety.
Uniqueness
2-(Pyridin-2-yl)prop-2-en-1-amine is unique due to the presence of both the pyridine ring and the prop-2-en-1-amine moiety. This combination allows for diverse chemical reactivity and potential applications in various fields. The compound’s ability to undergo multiple types of reactions and its versatility as a building block make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C8H10N2 |
|---|---|
Molecular Weight |
134.18 g/mol |
IUPAC Name |
2-pyridin-2-ylprop-2-en-1-amine |
InChI |
InChI=1S/C8H10N2/c1-7(6-9)8-4-2-3-5-10-8/h2-5H,1,6,9H2 |
InChI Key |
SWMJYWKHMDQKMH-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CN)C1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


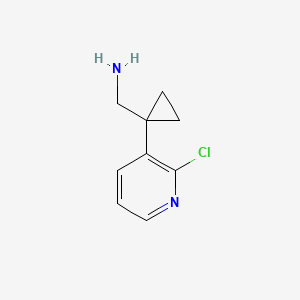
![1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclobutane-1-carboxylicacid](/img/structure/B13595724.png)
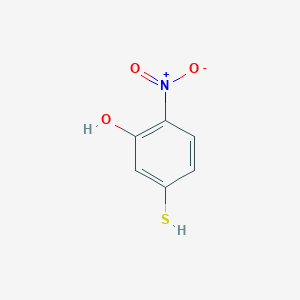
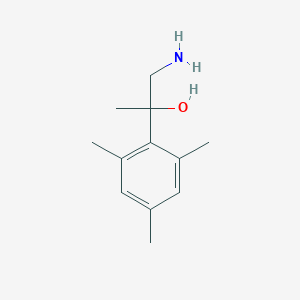
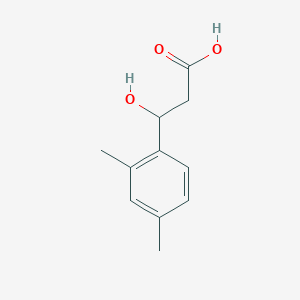
![4-(3-aminopropoxy)-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]butanamide hydrochloride](/img/structure/B13595765.png)


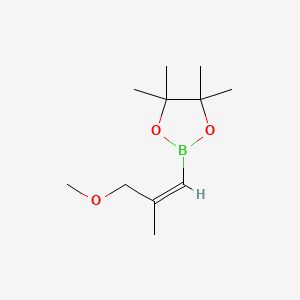

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.5]nonane-7-carboxylicacid](/img/structure/B13595813.png)
![tert-Butyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13595820.png)


